Dimethyl 4-oxoheptanedioate
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Overview
Description
Dimethyl 4-oxoheptanedioate is an organic compound with the molecular formula C9H14O5. It is a diester derivative of 4-oxoheptanedioic acid. This compound is known for its applications in organic synthesis and various industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 4-oxoheptanedioate can be synthesized through several methods. One common synthetic route involves the reaction of methanol with 2-furanpropanoic acid, 5-methoxy-, methyl ester . The reaction typically requires acidic conditions to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification reactions. The process is optimized for high yield and purity, with careful control of reaction temperature and pH to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-oxoheptanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: 4-oxoheptanedioic acid
Reduction: Dimethyl 4-hydroxyheptanedioate
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Dimethyl 4-oxoheptanedioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of polymers and resins due to its reactivity and stability
Mechanism of Action
The mechanism of action of dimethyl 4-oxoheptanedioate involves its reactivity as an ester and a keto compound. The ester groups can undergo hydrolysis to form carboxylic acids, while the keto group can participate in various nucleophilic addition reactions. These reactions are facilitated by the presence of electron-withdrawing groups that stabilize the transition states and intermediates .
Comparison with Similar Compounds
Similar Compounds
Diethyl 4-oxoheptanedioate: Similar in structure but with ethyl ester groups instead of methyl.
Dimethyl 2-oxoglutarate: Another diester with a similar keto group but different carbon chain length.
Dimethyl fumarate: Contains ester groups but differs in the presence of a double bond in the carbon chain
Uniqueness
Dimethyl 4-oxoheptanedioate is unique due to its specific combination of ester and keto functional groups, which confer distinct reactivity patterns. This makes it particularly valuable in synthetic organic chemistry and industrial applications where precise control over chemical transformations is required.
Biological Activity
Dimethyl 4-oxoheptanedioate, also known as this compound or OHdiA, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant case studies, research findings, and data tables to support the discussion.
Chemical Structure and Properties
This compound is a diester derived from heptanedioic acid with a keto group at the fourth position. Its chemical formula is C9H14O5, and it can be represented structurally as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly related to oxidative stress and potential anti-tumor effects. The following sections detail specific findings related to its biological activity.
Antioxidant Activity
This compound has been implicated in reducing oxidative stress by modulating cellular pathways. A study demonstrated that derivatives of 4-oxoheptanedioic acid can form adducts with proteins and phospholipids, leading to the generation of OHdiA monoamide derivatives. These derivatives were found to exhibit angiogenic properties, promoting tube formation in human umbilical vein endothelial cells (HUVECs) through TLR2-dependent mechanisms .
Anti-Tumor Activity
In vitro studies have shown that this compound and its derivatives exhibit significant anti-tumor activity against various cancer cell lines. For instance, one study reported the compound's ability to induce apoptosis in HepG2 liver cancer cells by arresting the cell cycle at the S phase. The treatment resulted in increased expression of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic markers like Bcl-2 .
Table 1: In Vitro Anti-Tumor Activity of this compound Derivatives
Cell Line | Inhibition Rate (%) | IC50 (μM) |
---|---|---|
A549 | 99.93 | 8.99 |
HepG2 | 99.98 | 6.92 |
DU145 | 99.93 | 7.89 |
MCF7 | 100.39 | 8.26 |
This table summarizes the cytotoxic effects observed in different cancer cell lines, indicating potent anti-tumor properties.
Mechanistic Insights
The mechanism by which this compound exerts its biological effects involves several pathways:
- Oxidative Stress Modulation : The compound's ability to form adducts with biomolecules suggests a role in modulating oxidative stress levels within cells.
- Apoptosis Induction : By affecting the expression of key apoptotic proteins, this compound can trigger programmed cell death in cancerous cells.
- Angiogenesis Promotion : The angiogenic properties observed may contribute to its overall therapeutic potential, particularly in tumor microenvironments where vascularization is critical for tumor growth.
Case Studies and Research Findings
Several studies have highlighted the promising biological activities of this compound:
- Case Study on HepG2 Cells : A detailed examination showed that treatment with this compound led to significant changes in cell cycle dynamics and apoptosis pathways, suggesting its potential as a therapeutic agent for liver cancer .
- Study on Angiogenic Activity : Research indicated that OHdiA derivatives could enhance angiogenesis through TLR2 signaling pathways, further supporting their potential role in vascular-related diseases .
Properties
CAS No. |
22634-92-0 |
---|---|
Molecular Formula |
C9H14O5 |
Molecular Weight |
202.20 g/mol |
IUPAC Name |
dimethyl 4-oxoheptanedioate |
InChI |
InChI=1S/C9H14O5/c1-13-8(11)5-3-7(10)4-6-9(12)14-2/h3-6H2,1-2H3 |
InChI Key |
IUDRJCMDRZEFGO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)CCC(=O)OC |
Origin of Product |
United States |
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